REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1C=O.ClC1C=CC=C(C(OO)=[O:23])C=1>C(Cl)Cl>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[OH:23]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=O)C=CC(=C1OC)OC
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
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Details
|
stir the resulting mixture at 50° C. for 3 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to heat
|
Type
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DISTILLATION
|
Details
|
After distilling off the solvents under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate (100 ml)
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Type
|
WASH
|
Details
|
washed in an aqueous saturated sodium hydrogen carbonate solution, in water and in a saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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DISTILLATION
|
Details
|
Then, the solvents were distilled off under reduced pressure
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Type
|
ADDITION
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Details
|
To the residue were added dioxane (15 ml)
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Type
|
STIRRING
|
Details
|
a 3N sodium hydroxide solution (15 ml), prior to stirring at room temperature for 30 minutes
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Duration
|
30 min
|
Type
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EXTRACTION
|
Details
|
adjustment to acidity with dilute hydrochloric acid, followed by ethyl acetate extraction three times
|
Type
|
WASH
|
Details
|
The organic phase was washed in water and in a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate=3:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1OC)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |